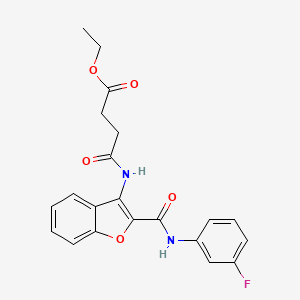
Ethyl 4-((2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C21H19FN2O5 and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-((2-((3-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C21H19FN2O5, with a molecular weight of approximately 396.39 g/mol. The structure features a benzofuran moiety linked to a carbamate group, which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Initial studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the fluorophenyl group enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent. Its structural components suggest interactions with enzymes and receptors involved in inflammatory pathways, which could modulate immune responses effectively .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anticancer, anti-inflammatory | |
| Ethyl 4-(benzofuran-2-carboxylic acid) | Antimicrobial, anti-inflammatory | |
| 5-Chloro-benzofuran | Anticancer properties |
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicated significant potency compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how the compound interacts with target proteins involved in cell signaling pathways. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, which may enhance its therapeutic potential .
- Clinical Relevance : Although primarily studied in preclinical settings, preliminary findings suggest that derivatives of this compound may progress to clinical trials due to their promising pharmacological profiles .
Propiedades
IUPAC Name |
ethyl 4-[[2-[(3-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-2-28-18(26)11-10-17(25)24-19-15-8-3-4-9-16(15)29-20(19)21(27)23-14-7-5-6-13(22)12-14/h3-9,12H,2,10-11H2,1H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLZMCIYDRLCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













